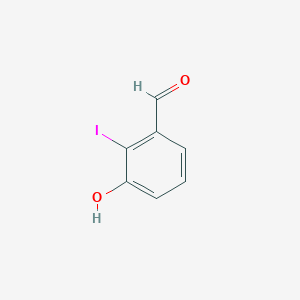

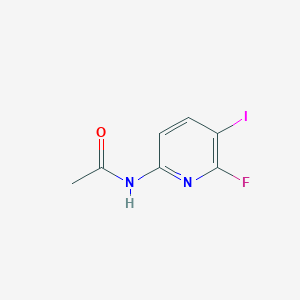

N-(6-氟-5-碘吡啶-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related N-substituted acetamides involves several steps, including indolization, decarboxylation, and amidification. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by condensation of corresponding acids with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . Although the exact synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is not described, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as NMR and IR spectroscopy. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using 1H NMR, 13C NMR, 19F NMR, and IR, along with X-ray diffraction analysis . These techniques could be used to analyze the molecular structure of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide as well.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides can be inferred from the properties of similar compounds. For example, the solubility, melting point, and stability can be influenced by the presence of halogen substituents on the aromatic ring. The novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides synthesized in one study were characterized by elemental analysis and IR spectroscopy . Similarly, the properties of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide could be studied using these methods.

Relevant Case Studies

科学研究应用

分子成像应用

- 新型放射性示踪剂的开发:已合成N-(6-氟-5-碘吡啶-2-基)乙酰胺衍生物,并标记氟-18用于正电子发射断层扫描(PET)成像。这些化合物,如6-[¹⁸F]氟-PBR28,已开发用于成像TSPO 18 kDa,在体外结合实验和体内研究中展示了在神经炎症和癌症成像中的潜力(Damont等,2011)。

药物设计和药理学

- PI3K/mTOR双抑制剂:已研究衍生物在抑制磷脂酰肌醇-3-激酶(PI3K)和雷帕霉素靶蛋白(mTOR)中的作用,这是癌症治疗中的关键靶点。已探索吡啶基团的修饰以提高体内外代谢稳定性和功效,展示了该化合物在癌症治疗中的潜力(Stec et al., 2011)。

光谱和量子力学研究

- 光伏效率和配体-蛋白质相互作用:已研究苯并噻唑酮乙酰胺类似物,包括与N-(6-氟-5-碘吡啶-2-基)乙酰胺相关的结构,以了解其光化学性质、配体-蛋白质相互作用以及在光伏应用中的潜力。这些化合物表现出良好的光吸收效率,暗示在染料敏化太阳能电池(DSSCs)和光敏剂中的应用。分子对接研究还表明了潜在的生物活性,包括与环氧合酶1(COX1)等蛋白质的结合亲和力(Mary et al., 2020)。

抗癌应用

- 抗增殖活性:研究重点放在修改N-(6-氟-5-碘吡啶-2-基)乙酰胺,以创建对各种癌细胞系具有显著抗增殖活性的衍生物。这些研究旨在识别具有强效抗癌作用和低毒性的化合物,有助于开发新的治疗药物(Wang et al., 2015)。

属性

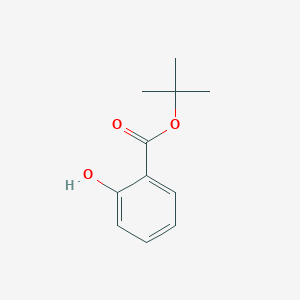

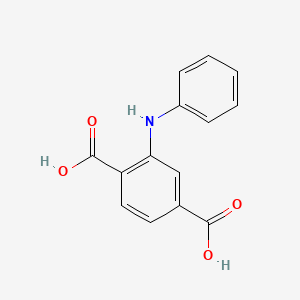

IUPAC Name |

N-(6-fluoro-5-iodopyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQLTKCGMDIQLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468580 |

Source

|

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

CAS RN |

884660-46-2 |

Source

|

| Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)